2,3,4-Trichlorothiophene
Overview
Description
2,3,4-Trichlorothiophene is a chlorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur This compound is characterized by the presence of three chlorine atoms attached to the 2nd, 3rd, and 4th positions of the thiophene ring
Scientific Research Applications
2,3,4-Trichlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorothiophene involves metal-hydrogen exchange with alkyllithium reagents . For example, it reacts with one equivalent of butyllithium in THF at -78°C to give trichloro-2-thienyllithium . With t-butyllithium under similar conditions, the metal-halogen exchange reaction occurs but only to the extent of 8%; the main reaction remains to be the metal-hydrogen exchange .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Metal-Hydrogen Exchange: It reacts with alkyllithium reagents, such as butyllithium, to undergo metal-hydrogen exchange, forming trichloro-2-thienyllithium.
Metal-Halogen Exchange: Under specific conditions, it can also undergo metal-halogen exchange reactions.
Common Reagents and Conditions:
Butyllithium: Used in metal-hydrogen exchange reactions at low temperatures (e.g., -78°C) in tetrahydrofuran (THF) solvent.
Tert-Butyllithium: Used in metal-halogen exchange reactions under similar conditions.
Major Products:
Trichloro-2-thienyllithium: Formed through metal-hydrogen exchange.
3,4-Dichloro-2,5-dilithiothiophene: Formed through reactions with two equivalents of butyllithium.
Comparison with Similar Compounds
2,3,5-Trichlorothiophene: Another chlorinated thiophene derivative with chlorine atoms at different positions.
2,4,5-Trichlorothiophene: Differing in the position of chlorine atoms, leading to different reactivity and applications.
Uniqueness: 2,3,4-Trichlorothiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
2,3,4-trichlorothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3S/c5-2-1-8-4(7)3(2)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXHWSNIIKNEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938165 | |
Record name | 2,3,4-Trichlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-78-4, 26761-53-5 | |
Record name | 2,3,4-Trichlorothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trichlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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